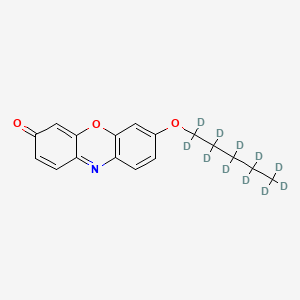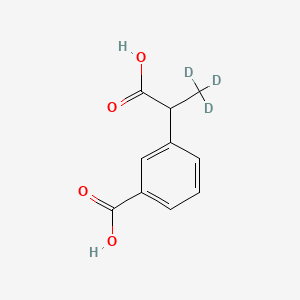
4-Chloro-1-methylpiperidine-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methylpiperidine-d4 Hydrochloride is a deuterated derivative of 4-Chloro-1-methylpiperidine hydrochloride. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium, a stable isotope of hydrogen, can provide valuable insights into reaction mechanisms and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methylpiperidine-d4 Hydrochloride typically involves the deuteration of 4-Chloro-1-methylpiperidine. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-methylpiperidine-d4 Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Chloro-1-methylpiperidine-d4 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential use in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-methylpiperidine-d4 Hydrochloride involves its interaction with molecular targets through its deuterium atoms. Deuterium can alter the rate of chemical reactions due to the kinetic isotope effect, providing insights into reaction mechanisms and metabolic pathways. The compound’s molecular targets and pathways are often studied using advanced spectroscopic techniques and computational modeling.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-methylpiperidine Hydrochloride: The non-deuterated version of the compound.
4-(Chloromethyl)-1-methylpiperidine Hydrochloride: A structurally similar compound with a different substitution pattern.
1-Methyl-4-chloropiperidine Hydrochloride: Another similar compound with a different arrangement of the chlorine and methyl groups.
Uniqueness
4-Chloro-1-methylpiperidine-d4 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can be used to study reaction mechanisms and metabolic pathways with greater precision, making this compound valuable in various fields of research.
Propiedades
IUPAC Name |
4-chloro-2,2,6,6-tetradeuterio-1-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5H2,1H3;1H/i4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJNWFOCOWAPO-HGFPCDIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1C)([2H])[2H])Cl)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)



![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)





